molecular formula C26H35N3O17 B2632528 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 33012-49-6

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No. B2632528
CAS RN: 33012-49-6
M. Wt: 661.57
InChI Key: JFCQZWVIHHPJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C26H35N3O17 and its molecular weight is 661.57. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes and Chemical Properties Research delves into the synthesis and properties of sugar-derived molecules, which are closely related to the compound . For instance, a study reported the synthesis of a sugar imine molecule, detailing the steps and the resulting molecule's physical properties and thermal stability. The synthesis involved click chemistry reaction mechanisms and conventional analysis methods like FTIR, H1NMR, and C13 NMR to confirm the molecular structure (Majed Jari Mohammed et al., 2020). Another research focused on the solubility properties of saccharides, including maltose monohydrate, in ethanol–water solutions, which is relevant for understanding solvent interactions with similar complex sugar derivatives (Gong et al., 2012).

Chemical Transformations and Derivatives Complex chemical transformations are a critical aspect of synthesizing and utilizing such intricate molecules. Studies have explored transformations of methyl tetrahydrofurylacetate, revealing how different bases can lead to various products, demonstrating the compound's reactivity and potential for creating diverse derivatives (Ivanova et al., 2006). The creation of carbasugar derivatives through enzyme-catalyzed processes, using methods like lipase catalysis, highlights the significance of enantioselective synthesis and the potential medicinal applications of such compounds (Gümüş & Tanyeli, 2010).

Biological Activity and Binding Properties The ability of synthesized molecules to bind to specific proteins or act as mimetics of biological structures is of great interest. Research into C-linked disaccharide analogues explores this by examining the synthesis of these compounds and their potential biological activities, which might be applicable in drug development and understanding molecular interactions in biological systems (Harding et al., 2003).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQZWVIHHPJTD-SVRUBWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369331
Record name AC1MBFZI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

CAS RN

30854-62-7
Record name AC1MBFZI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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